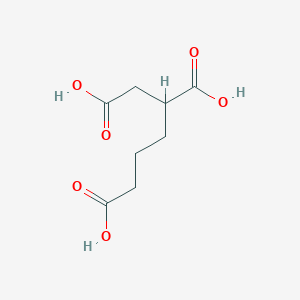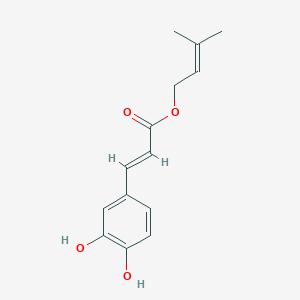
异戊烯基咖啡酸酯
描述
Prenyl caffeate is a hydroxycinnamic acid . It is a natural product found in Populus szechuanica, Populus nigra, and Populus cathayana . The molecular formula of Prenyl caffeate is C14H16O4 .
Synthesis Analysis
Prenyl transfer reactions catalyzed by prenyltransferases represent the key steps in the biosynthesis and contribute significantly to the structural and biological diversity of these compounds .
Molecular Structure Analysis
The molecular weight of Prenyl caffeate is 248.27 g/mol . The IUPAC name is 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI is InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ .
Chemical Reactions Analysis
Prenyl caffeate is involved in various chemical reactions. The productions of isoprenoids are catalyzed by a group of enzymes known as prenyltransferases, such as farnesyltransferases, geranylgeranyltransferases, terpenoid cyclase, squalene synthase, aromatic prenyltransferase, and cis- and trans-prenyltransferases .
Physical And Chemical Properties Analysis
Prenyl caffeate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 417.5±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 156.1±20.8 °C . The index of refraction is 1.600 . The molar refractivity is 70.7±0.3 cm^3 .
科学研究应用
Enzymatic Role in Prenylation
Prenyl caffeate is a product of enzymatic reactions involving prenyltransferases, which are key enzymes in both primary and secondary metabolism. These enzymes catalyze the transfer of prenyl moieties to various acceptors, significantly contributing to the structural and biological diversity of compounds .
Antioxidant Properties
Due to its structure, Prenyl caffeate exhibits antioxidant activities. It’s involved in scavenging free radicals and protecting cells from oxidative stress, which is crucial in preventing chronic diseases and aging .
Antimicrobial Activity
Research has shown that prenylated compounds like Prenyl caffeate possess antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against a variety of pathogens .
Pharmacological Potential
The modification of molecules through prenylation often results in enhanced pharmacological activities. Prenyl caffeate, with its prenyl group, may exhibit improved bioactivity compared to its non-prenylated counterpart, making it a subject of interest in drug development .
Food Industry Applications
In the food industry, Prenyl caffeate can be used as a natural preservative due to its antimicrobial and antioxidant properties. It can help extend the shelf life of food products while maintaining their quality .
Cosmetic Industry Utilization
The compound’s antioxidant properties are also beneficial in the cosmetic industry. Prenyl caffeate can be incorporated into skincare products to protect the skin from environmental damage and improve overall skin health .
Agricultural Applications
As a natural compound with antimicrobial properties, Prenyl caffeate can be used in agriculture to protect crops from microbial infections, reducing the need for synthetic pesticides .
Bioaccessibility Enhancement
Prenyl caffeate’s role in improving the bioaccessibility of phenolic compounds during in vitro gastrointestinal digestion has been studied. This application is significant in the development of functional foods and nutraceuticals .
作用机制
Target of Action
Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities
Mode of Action
The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .
Biochemical Pathways
Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .
Pharmacokinetics
A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively
Result of Action
Prenylated compounds, including Prenyl caffeate, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .
Action Environment
The action of Prenyl caffeate can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect
未来方向
Prenyl caffeate and other isoprenoids are structurally and functionally diverse and include dolichols, steroid hormones, carotenoids, retinoids, aromatic metabolites, the isoprenoid side-chain of ubiquinone, and isoprenoid attached signaling proteins . These enzymes are key in cellular processes and metabolic pathways, and they are expected to be potential targets in new drug discovery .
属性
IUPAC Name |
3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOHMFLCXENHR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prenyl caffeate | |
CAS RN |
118971-61-2, 100884-13-7 | |
| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylallyl caffeic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl cis-caffeate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



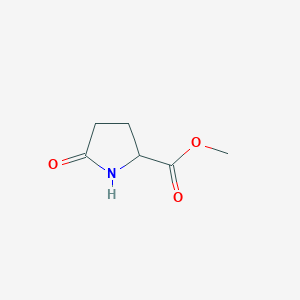
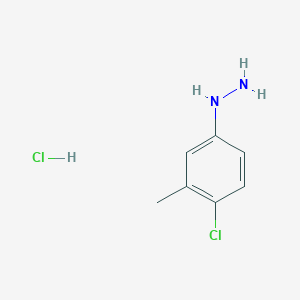
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
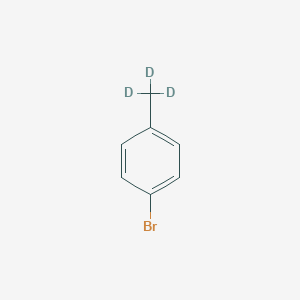
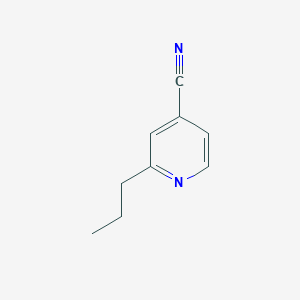
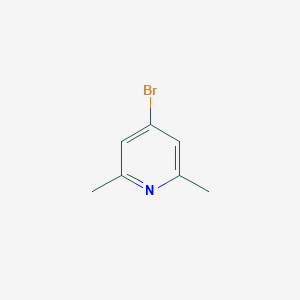



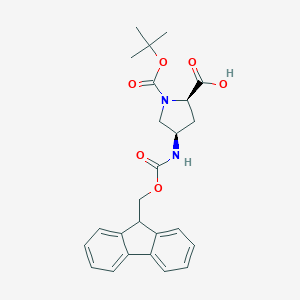
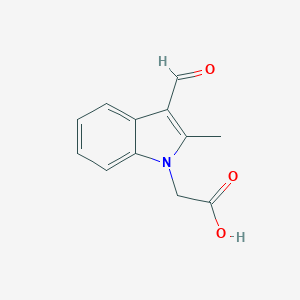
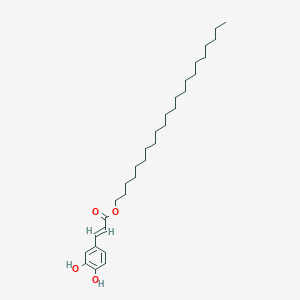
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
